molecular formula C10H11NO4 B14853307 Methyl 2-acetyl-6-methoxyisonicotinate CAS No. 1393553-84-8

Methyl 2-acetyl-6-methoxyisonicotinate

Cat. No.: B14853307
CAS No.: 1393553-84-8
M. Wt: 209.20 g/mol
InChI Key: JWRRPWOSVWKHOT-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-6-methoxyisonicotinate is a substituted pyridine derivative featuring a methoxy group at position 6, an acetyl group at position 2, and a methyl ester at the carboxylate position. This article focuses on comparing its hypothesized characteristics with structurally related compounds, leveraging data from peer-reviewed studies and chemical catalogs.

Properties

CAS No.

1393553-84-8

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 2-acetyl-6-methoxypyridine-4-carboxylate

InChI

InChI=1S/C10H11NO4/c1-6(12)8-4-7(10(13)15-3)5-9(11-8)14-2/h4-5H,1-3H3

InChI Key

JWRRPWOSVWKHOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetyl-6-methoxyisonicotinate typically involves the esterification of 2-acetyl-6-methoxyisonicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method allows for efficient production with high yield and purity, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-6-methoxyisonicotinate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Methyl 2-carboxy-6-methoxyisonicotinate.

    Reduction: Methyl 2-(hydroxyethyl)-6-methoxyisonicotinate.

    Substitution: Methyl 2-acetyl-6-(substituted)-isonicotinate.

Scientific Research Applications

Methyl 2-acetyl-6-methoxyisonicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-6-methoxyisonicotinate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in the production of specific metabolites. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Substituent Effects: Acetyl vs. Halogen or Hydroxyl Groups

A key distinction lies in the substituent at position 2. Methyl 2-chloro-6-methoxyisonicotinate (CID 13339618) replaces the acetyl group with chlorine, resulting in a molecular formula of C₈H₈ClNO₃. In contrast, the acetyl group in the target compound may confer greater stability in acidic or oxidative conditions due to electron-withdrawing effects.

Ethyl 2-chloro-6-methoxynicotinate (CAS 1233520-12-1) further differs by substituting the methyl ester with an ethyl group, increasing lipophilicity (logP) and altering solubility profiles .

Ester Group Variations: Methyl vs. Ethyl Esters

The methyl ester in Methyl 2-acetyl-6-methoxyisonicotinate contrasts with ethyl esters in analogs like Ethyl 2-chloro-6-methoxynicotinate . Ethyl esters generally exhibit higher boiling points and lower volatility compared to methyl esters, as seen in methyl salicylate (b.p. ~222°C) versus ethyl salicylate (b.p. ~234°C) . This suggests that the target compound may have slightly lower thermal stability than its ethyl ester counterparts.

Data Table: Structural and Physical Properties of Analogous Compounds

Compound Name Molecular Formula Substituent (Position 2) Ester Group Key Properties (Inferred/Reported) Source
Methyl 2-chloro-6-methoxyisonicotinate C₈H₈ClNO₃ Chlorine Methyl Higher polarity; reactive to nucleophiles CID 13339618
Ethyl 2-chloro-6-methoxynicotinate C₉H₁₀ClNO₃ Chlorine Ethyl Increased lipophilicity; b.p. ~234°C* CAS 1233520-12-1
2-Methoxyisonicotinic acid C₇H₇NO₃ Hydroxyl N/A Lower solubility in nonpolar solvents General Catalog
Methyl salicylate C₈H₈O₃ Hydroxyl (ortho) Methyl Volatile; b.p. 222°C Table 3

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